4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate
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Overview
Description
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a sulfonyl group, and a benzamido group attached to a phenyl benzoate backbone.
Preparation Methods
The synthesis of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride to produce the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzamido groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamido groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate can be compared with other similar compounds, such as:
N-[(4-Ethoxyphenyl)sulfonyl]benzamide: This compound shares the sulfonyl and ethoxyphenyl groups but lacks the benzoate moiety.
4-(N-((4-Methoxyphenyl)sulfonyl)benzamido)phenyl benzoate: Similar in structure but with a methoxy group instead of an ethoxy group.
4-(N-((4-Chlorophenyl)sulfonyl)benzamido)phenyl benzoate: Contains a chlorophenyl group instead of an ethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[benzoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO6S/c1-2-34-24-17-19-26(20-18-24)36(32,33)29(27(30)21-9-5-3-6-10-21)23-13-15-25(16-14-23)35-28(31)22-11-7-4-8-12-22/h3-20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFBEZVKMCWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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